2-Methyl-3-nonanol
Overview
Description
2-Methyl-3-nonanol is an organic compound with the molecular formula C10H22O . It has a molecular weight of 158.2811 . It is a simple alcohol with a fruity, green, fatty odor . It has been identified in oysters and is used by several insects as pheromones .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-nonanol consists of a ten-carbon chain (nonanol) with a methyl group (CH3) attached to the second carbon and a hydroxyl group (OH) attached to the third carbon . The structure can be represented as CH3-CH(CH3)-CH2-CH2-CH2-CH2-CH2-CH2-CH2-OH.Physical And Chemical Properties Analysis
2-Methyl-3-nonanol has a boiling point of 481.55 K . Other physical and chemical properties such as its melting point, density, and solubility were not found in the search results.Scientific Research Applications
Pheromone Research and Insect Behavior
- 2-Methyl-3-nonanol and its structural isomers, like 4-Methyl-5-nonanol, have been identified as key components in insect pheromones. Research conducted on Asian palm weevils showed that such compounds play a crucial role in the aggregation behavior of these insects. Field experiments demonstrated that these compounds can be used to enhance the attraction of male and female weevils to traps, providing a potential method for pest management (Oehlschlager et al., 1995).
Microbial Fermentation and Biofuel Production
- The synthesis of pentanol isomers, including 2-methyl-1-butanol, a chemical structurally related to 2-Methyl-3-nonanol, has been explored in microbial fermentations. These compounds have potential applications as biofuels. Genetic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has demonstrated the feasibility of producing these alcohols in a sustainable and efficient manner (Cann & Liao, 2009; Vogt et al., 2016).
Environmental Impact and Photolysis Studies
- The environmental impact of various ketones and alcohols, including molecules similar to 2-Methyl-3-nonanol, has been studied. For example, research on perfluorinated ketones showed that photolysis is a major pathway for their degradation in the atmosphere. Understanding the fate of these compounds is crucial for assessing their potential as green solvents and their impact on air quality and climate change (Ren et al., 2019).
Safety And Hazards
While specific safety and hazard information for 2-Methyl-3-nonanol was not found, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
2-methylnonan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-5-6-7-8-10(11)9(2)3/h9-11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIYMUXECPHIPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949387 | |
Record name | 2-Methylnonan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nonanol | |
CAS RN |
26533-33-5 | |
Record name | 2-Methyl-3-nonanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026533335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylnonan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nonanol, 2-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.